6-Cyclopentyl-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
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Description
6-Cyclopentyl-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C21H30N6O2 and its molecular weight is 398.511. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound, also known as 8-Cyclopentyltheophylline (8-CPT, CPX), is the adenosine receptors , with some selectivity for the A1 receptor subtype . Adenosine receptors play a crucial role in biochemical processes, such as energy transfer and signal transduction.
Mode of Action
8-CPT acts as a potent and selective antagonist for the adenosine receptors . It binds to these receptors, blocking their action and thereby inhibiting the effects of adenosine. It has some selectivity for the A1 receptor subtype, which means it has a higher affinity for this subtype compared to others .
Biochemical Pathways
The antagonistic action of 8-CPT on adenosine receptors affects various biochemical pathways. Adenosine receptors are involved in a wide range of physiological processes, including inflammation, neurotransmission, and smooth muscle contraction. By blocking these receptors, 8-CPT can influence these processes .
Result of Action
The antagonistic action of 8-CPT on adenosine receptors results in a variety of cellular effects. For instance, it has stimulant effects in animals, with slightly higher potency than caffeine . This suggests that it may increase alertness and reduce fatigue.
Biochemical Analysis
Biochemical Properties
This compound plays a significant role in biochemical reactions. It interacts with adenosine receptors, particularly the A1 subtype . The nature of these interactions is antagonistic, meaning it blocks the action of adenosine on its receptors .
Cellular Effects
The compound influences cell function by blocking the action of adenosine, a neurotransmitter that affects processes such as heart rate and sleep. By inhibiting adenosine receptors, it can alter cell signaling pathways and potentially influence gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 8-Cyclopentyl-1,7-dimethyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione exerts its effects through binding interactions with adenosine receptors. This binding inhibits the action of adenosine, leading to changes in cell signaling and potentially gene expression .
Properties
IUPAC Name |
6-cyclopentyl-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O2/c1-15-14-26-17-18(22-20(26)27(15)16-8-4-5-9-16)23(2)21(29)25(19(17)28)13-12-24-10-6-3-7-11-24/h14,16H,3-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRFHNKNBGOIDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)CCN5CCCCC5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.